REACTION_SMILES
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[C:12](=[O:13])([O-:14])[O-:15].[CH3:18][I:19].[CH3:20][C:21](=[O:22])[CH3:23].[K+:16].[K+:17].[OH:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[C:6](=[O:11])[CH2:5][CH2:4]2>>[O:1]([c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[C:6](=[O:11])[CH2:5][CH2:4]2)[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2c(O)cccc21
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Name
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Type
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product
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Smiles
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COc1cccc2c1CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |